4BP-Tqs

Overview

Description

Mechanism of Action

Target of Action

4BP-TQS is a potent allosteric agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a major subtype of the nAChRs in the central nervous system and plays a crucial role in brain function .

Mode of Action

Unlike conventional nAChR agonists, such as acetylcholine, which act at an extracellular orthosteric binding site, this compound activates α7 nAChRs via an allosteric transmembrane site . This site is topographically distinct from the acetylcholine site . The compound binds within an intrasubunit transmembrane cavity . Mutation of an amino acid (M253L), located in this transmembrane cavity, completely blocks agonist activation by this compound .

Biochemical Pathways

The activation of α7 nAChRs by this compound can lead to a variety of downstream effects, given the widespread distribution of these receptors and their involvement in numerous physiological and pathological processes . .

Pharmacokinetics

Its solubility in dmso (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

This compound activates α7 nAChRs more potently than acetylcholine . . This could potentially lead to sustained activation of the receptors and prolonged downstream effects.

Preparation Methods

The synthesis of 4BP-Tqs can be achieved through a microwave-assisted method. This involves the reaction of 4-bromobenzaldehyde with cyclopentadiene in the presence of a catalyst to form the cyclopenta[c]quinoline core. The sulfonamide group is then introduced through a reaction with sulfonyl chloride . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4BP-Tqs undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4BP-Tqs has several scientific research applications:

Chemistry: It is used as a tool compound to study the properties of α7 nAChRs.

Biology: It helps in understanding the role of α7 nAChRs in various biological processes.

Industry: It is used in the development of new drugs targeting α7 nAChRs.

Properties

IUPAC Name |

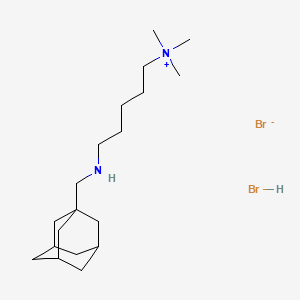

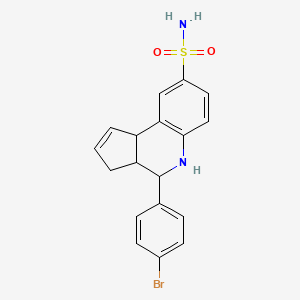

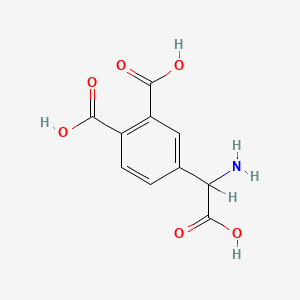

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXHXYZTLIZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) compared to traditional nicotinic acetylcholine receptor (nAChR) agonists like acetylcholine?

A1: Unlike conventional agonists that bind to the extracellular orthosteric site, this compound acts as a potent allosteric agonist, targeting a transmembrane allosteric site on α7 nAChRs. [, ] This distinct binding site allows this compound to activate α7 nAChRs in a way that differs from acetylcholine, leading to unique pharmacological properties. []

Q2: What is the impact of the M253L mutation on this compound activity compared to acetylcholine?

A3: The M253L mutation, located within a proposed transmembrane binding cavity for allosteric modulators, effectively blocks agonist activation by this compound. Conversely, this mutation has no significant impact on acetylcholine activation, highlighting the distinct binding sites and mechanisms of these agonists. []

Q3: How does this compound influence the single-channel kinetics of α7 nAChRs compared to acetylcholine?

A4: this compound significantly alters the single-channel kinetics of α7 nAChRs, resulting in substantially longer single-channel open times and burst lengths (approximately 160-800-fold longer) and shorter shut times (approximately 8-fold shorter) compared to acetylcholine activation. []

Q4: Can the effects of acetylcholine and this compound on α7 nAChR single-channel burst lengths be combined?

A5: Yes, co-application of acetylcholine and this compound leads to a synergistic increase in single-channel burst lengths, reaching an average of 3099 ± 754 ms. This co-application effect highlights the potential for combined therapeutic strategies targeting both orthosteric and allosteric sites. []

Q5: Does the activation of α7 nAChRs by this compound differ from acetylcholine in terms of single-channel conductance?

A6: Interestingly, α7 nAChRs display a significantly larger main single-channel conductance when activated by this compound (100.3 ± 2.4 pS) compared to acetylcholine (90.0 ± 2.7 pS). This difference provides evidence that allosteric and orthosteric agonists induce distinct open-channel conformations within the α7 nAChR. []

Q6: Can the chemical structure of this compound be modified to alter its pharmacological properties?

A7: Yes, even slight modifications to the this compound structure can drastically impact its activity. Replacing the bromine atom with chlorine (4CP-TQS) or iodine (4IP-TQS) retains allosteric agonist activity but alters activation/inactivation rates and desensitization levels. Substituting fluorine (4FP-TQS) eliminates allosteric agonism, instead producing a potentiator of acetylcholine responses and an antagonist of this compound-evoked responses. [] This sensitivity highlights the potential for fine-tuning pharmacological properties through structural modifications.

Q7: Does the stereochemistry of this compound affect its activity?

A8: Yes, the activity of this compound is enantioselective. The (+)-enantiomer, GAT107, exhibits potent ago-PAM activity on α7 nAChRs, while the (−)-enantiomer shows no such activity. X-ray crystallography confirms the absolute stereochemistry of GAT107 as 3aR,4S,9bS. []

Q8: Can this compound activate α7 nAChRs in native neuronal systems?

A9: Yes, this compound displays similar pharmacological properties in both recombinant and native α7 nAChRs. Patch-clamp recordings in rat primary hippocampal neurons and fluorescence-based assays in rat and human induced pluripotent stem cell-derived neurons confirm its functionality in native systems. []

Q9: Can this compound and its analogs differentiate between the subtypes of nicotinic receptors?

A11: Compounds based on the this compound scaffold show a high degree of selectivity for α7 nAChRs, as demonstrated by their lack of activity on the TQS-sensitive α4β2L15'M mutant. [] This selectivity makes them valuable tools for studying the specific roles of α7 nAChRs in complex biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)